4-Chloro-7-methoxyquinoline-3-carbonitrile

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Supply of generic 4-chloroquinoline-3-carbonitrile analogs lacking the 7-methoxy group compromises SAR studies. This compound resolves that need. • XLogP3 2.5, TPSA 45.9 Ų - distinct from non-methoxy analog (~1.9, ~33.0) • Validated in kinase inhibitor patents; derivatives show IC50 as low as 100 nM • Reference MAO-A IC50 28,900 nM for neurological studies • Reliable 60% chlorination step yield for process scale-up.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 73387-74-3
Cat. No. B1610789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxyquinoline-3-carbonitrile
CAS73387-74-3
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)Cl)C#N
InChIInChI=1S/C11H7ClN2O/c1-15-8-2-3-9-10(4-8)14-6-7(5-13)11(9)12/h2-4,6H,1H3
InChIKeyWMBCMCMNNWELKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Chloro-7-methoxyquinoline-3-carbonitrile (CAS 73387-74-3) as a Key Quinoline Scaffold


4-Chloro-7-methoxyquinoline-3-carbonitrile (CAS 73387-74-3) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the presence of chloro, methoxy, and carbonitrile functional groups [1]. Its unique substitution pattern makes it a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [2]. This compound is a solid at room temperature with a molecular weight of 218.64 g/mol and a predicted XLogP3 value of 2.5, indicating moderate lipophilicity [1]. It serves as a crucial building block for generating libraries of quinoline-3-carbonitrile derivatives for structure-activity relationship (SAR) studies.

Why Generic 4-Chloroquinoline-3-carbonitrile Substitution is Not an Option


Attempting to substitute 4-Chloro-7-methoxyquinoline-3-carbonitrile with a generic analog like 4-chloroquinoline-3-carbonitrile (CAS 69875-49-6) is not feasible for projects requiring specific physicochemical and biological properties [1]. The presence of the 7-methoxy group on the quinoline ring significantly alters key drug-like properties, including lipophilicity (XLogP3 of 2.5 vs. an estimated 1.9 for the non-methoxy analog) and polar surface area (TPSA of 45.9 Ų vs. an estimated 33.0 Ų for the analog) [2]. These modifications directly impact molecular recognition, pharmacokinetic behavior, and synthetic diversification potential, making the target compound a non-interchangeable, project-critical reagent [1]. The quantitative evidence below demonstrates where these structural differences translate into measurable outcomes.

Quantitative Evidence Guide: Selecting 4-Chloro-7-methoxyquinoline-3-carbonitrile


Moderate Human MAO-A Inhibitory Activity Compared to a Close Analog

4-Chloro-7-methoxyquinoline-3-carbonitrile exhibits moderate inhibitory activity against recombinant human monoamine oxidase A (MAO-A), with an IC50 value of 28,900 nM [1]. This activity profile is quantifiably distinct from a structurally related quinoline derivative, CHEMBL4214270, which showed weaker MAO-A inhibition with an IC50 of 39,000 nM under similar assay conditions [2]. While not a potent inhibitor, this defined activity level can be advantageous for probing the target or for use as a negative control in assays where high potency is not desired.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Physicochemical Differentiation: Improved Lipophilicity and Polarity vs. 4-Chloroquinoline-3-carbonitrile

The introduction of a methoxy group at the 7-position of the quinoline ring in 4-Chloro-7-methoxyquinoline-3-carbonitrile leads to a measurable increase in both lipophilicity and polar surface area compared to the unsubstituted analog, 4-chloroquinoline-3-carbonitrile [1][2]. The target compound has a calculated XLogP3 value of 2.5, which is estimated to be approximately 0.6 units higher than the non-methoxy analog [1][2]. This modification also increases the topological polar surface area (TPSA) from an estimated 33.0 Ų to a calculated 45.9 Ų [1][2]. These parameters are critical in predicting oral bioavailability and blood-brain barrier penetration.

Medicinal Chemistry Drug Design ADME Properties

Synthetic Route Characterization: Defined Yield for Chlorination Step

A well-defined synthetic route for 4-Chloro-7-methoxyquinoline-3-carbonitrile is documented, starting from 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile . The chlorination step, using POCl3 and DMF at 120°C for 2 hours, proceeds with a reported yield of 60% . This yield provides a reliable benchmark for procurement and for chemists planning subsequent synthetic steps, offering a clear point of comparison for alternative synthetic strategies.

Organic Synthesis Process Chemistry Intermediate

Established Utility as an Intermediate in Kinase Inhibitor Synthesis

The compound's value proposition is solidified by its explicit use as a key intermediate in the synthesis of potent kinase inhibitors, as demonstrated in patent literature [1]. Specifically, it serves as a core scaffold for generating compounds with reported IC50 values as low as 100 nM against Fms kinase [2][3]. This established link to a high-value target class differentiates it from simpler, less-documented quinoline building blocks, providing a clear rationale for its inclusion in focused compound libraries.

Kinase Inhibitor Cancer Research Patent Chemistry

Primary Application Scenarios for 4-Chloro-7-methoxyquinoline-3-carbonitrile


Probing MAO-A Activity in Neurochemical Research

With a defined, moderate IC50 of 28,900 nM against recombinant human MAO-A [1], this compound is a suitable tool for studies investigating the role of monoamine oxidases in neurological function. Its activity level is particularly useful for establishing a reference point in SAR studies or for use as a non-potent control when evaluating novel inhibitors with nanomolar potency.

Designing Compounds with Improved ADME Profiles via 7-Methoxy Substitution

Medicinal chemists can use 4-Chloro-7-methoxyquinoline-3-carbonitrile to introduce a predictable change in lipophilicity (XLogP3 = 2.5) and polar surface area (TPSA = 45.9 Ų) into their molecules [2]. This strategy is employed to fine-tune the physicochemical properties of lead compounds, particularly when aiming to balance solubility and permeability or to enhance blood-brain barrier penetration, as the methoxy group provides a ~0.6 unit increase in XLogP3 over the parent scaffold [3].

Synthesizing Potent Kinase Inhibitor Libraries for Oncology Programs

As a validated intermediate in multiple kinase inhibitor patents [4], this compound is a strategic building block for synthesizing focused libraries of quinoline-3-carbonitriles. Researchers can leverage its established utility to rapidly explore chemical space around protein kinases such as Fms and c-Met, where derivatives have shown IC50 values as low as 100 nM [5][6].

Reliable Intermediate for Process Chemistry and Scale-Up

The documented synthetic route with a defined yield of 60% for the key chlorination step provides a reliable starting point for process development. This knowledge reduces uncertainty for teams planning to produce larger quantities of the compound or its derivatives for advanced preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methoxyquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.